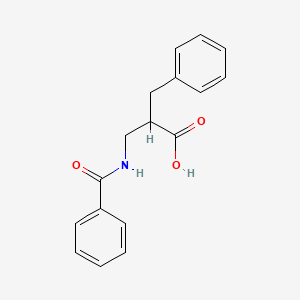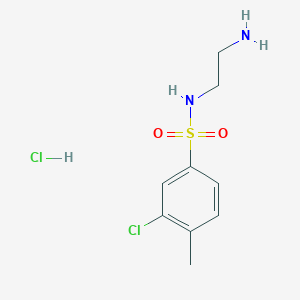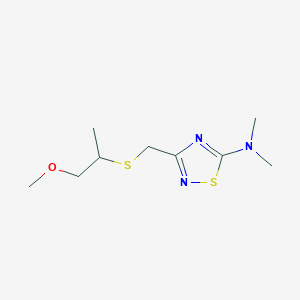
2-(Benzamidomethyl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzamidomethyl)-3-phenylpropanoic acid, also known as BPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPMP is a derivative of phenylalanine and is classified as an amino acid derivative. It has been shown to exhibit promising activity in various biological processes, including the regulation of protein-protein interactions and the inhibition of enzymes.
Mécanisme D'action
2-(Benzamidomethyl)-3-phenylpropanoic acid exerts its biological activity through the inhibition of enzymes and the regulation of protein-protein interactions. The inhibition of enzymes such as the proteasome and USP14 can lead to the accumulation of misfolded proteins and the induction of cell death. The regulation of protein-protein interactions can affect various biological processes, including gene expression and cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and to inhibit tumor growth in animal models. This compound has also been shown to regulate glucose metabolism and to improve insulin sensitivity in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Benzamidomethyl)-3-phenylpropanoic acid has several advantages for use in laboratory experiments. It is a small molecule that can be easily synthesized and purified. This compound has also been shown to exhibit high potency and selectivity for its target enzymes and protein-protein interactions. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-(Benzamidomethyl)-3-phenylpropanoic acid. One direction is the development of this compound analogs with improved stability and solubility. Another direction is the investigation of the role of this compound in cellular processes beyond enzyme inhibition and protein-protein interactions. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and metabolic disorders, warrant further investigation.
Méthodes De Synthèse
2-(Benzamidomethyl)-3-phenylpropanoic acid can be synthesized through a multistep process involving the reaction of benzylamine with phenylacetic acid followed by the conversion of the resulting intermediate to this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-(Benzamidomethyl)-3-phenylpropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including the proteasome and the deubiquitinase USP14. This compound has also been shown to regulate protein-protein interactions, including the interaction between the transcription factor HIF-1α and the coactivator p300.
Propriétés
IUPAC Name |
2-(benzamidomethyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-12-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRWEGLEEIGDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)


![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)


![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)

![2-[(2-Methylphenyl)methyl]-3-[(1-methylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7640420.png)
